Scientific Field: Reaction Kinetics, Mechanisms and Catalysis
Application Summary: This research focused on the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents.
Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane.
Scientific Field: Crystallography
Application Summary: This study focused on the crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one].
Methods of Application: The crystal structure was determined using X-ray diffraction.
Scientific Field: Organic Chemistry
Application Summary: This study focused on the synthesis of a new triazene 1-oxide derivative, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide.
Methods of Application: The compound was synthesized by mixing 1-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline and cesium carbonate (Cs2CO3) in a Schlenk tube containing a magnetic stirring bar.
Results: The crystal structure of the compound was determined using X-ray diffraction.
Application Summary: This research focused on the synthesis and application of trifluoromethylpyridines.
Methods of Application: The trifluoromethyl group is strongly electron withdrawing, making it useful in compound development.
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a trifluoromethyl group and a carbonitrile functional group. Its molecular formula is C₁₂H₁₀F₃N, and it has a molecular weight of 225.21 g/mol. The compound is recognized for its potential applications in pharmaceuticals and material science due to the properties imparted by the trifluoromethyl group, which enhances lipophilicity and metabolic stability .
There is no current information available on the specific mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile.
The chemical reactivity of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile can be attributed to the presence of the carbonitrile functional group, which can undergo nucleophilic addition reactions. Additionally, the trifluoromethyl group can participate in electrophilic aromatic substitution reactions. Potential reactions include:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
Research into the biological activity of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile indicates potential pharmacological properties. Compounds with similar structures often exhibit anti-inflammatory, analgesic, or anticancer activities. The trifluoromethyl group is known to enhance biological activity by improving binding affinity to biological targets. Preliminary studies suggest that this compound may interact with certain receptors or enzymes, although specific biological assays are required to establish its efficacy and safety profiles .
Several synthetic routes have been proposed for the preparation of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile:
These methods highlight the versatility in synthesizing this compound while maintaining structural integrity .
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile has several applications primarily in:
Interaction studies involving 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile focus on its binding affinity to various biological targets. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, indicating that further research could elucidate its mechanism of action. High-throughput screening methods may be employed to assess its activity against specific receptors or enzymes relevant in disease models .
Several compounds share structural similarities with 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile | Trifluoromethyl group at position 3 | Different position of trifluoromethyl affects reactivity |
| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | Chlorine substitution | May exhibit different biological activity |
| 1-(3-Bromophenyl)-cyclobutanecarbonitrile | Bromine substitution | Varies in lipophilicity and reactivity |
| 1-(2-Fluorophenyl)cyclobutanecarbonitrile | Fluorine substitution | Potentially lower biological activity |
These compounds illustrate variations in substituents that influence their chemical behavior and biological properties, making 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile unique due to its trifluoromethyl group at the para position .
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is systematically named 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile, reflecting its core cyclobutane ring substituted with a nitrile group at position 1 and a 4-(trifluoromethyl)phenyl moiety at the same carbon. The molecular formula C₁₂H₁₀F₃N corresponds to a molecular weight of 225.21 g/mol, confirmed by mass spectrometry and computational calculations. Key structural elements include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀F₃N | |
| Molecular Weight | 225.21 g/mol | |
| CAS Number | 29786-44-5 | |
| SMILES | C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
While no direct X-ray crystallography data exists for this compound, its structural features can be inferred from related systems. The cyclobutane ring adopts a non-planar puckered conformation to minimize angle strain, with bond angles typically around 90°. The 4-(trifluoromethyl)phenyl group occupies an equatorial position relative to the cyclobutane ring, minimizing steric clashes. Computational models predict:
The compound’s ¹H NMR spectrum (CDCl₃) would exhibit:
| Nucleus | Signal Characteristics | Expected Shift (δ) |
|---|---|---|
| ¹H (aromatic) | Doublet of doublets (para-substituted) | 7.2–7.8 ppm |
| ¹H (cyclobutane) | Complex multiplet (ring strain) | 1.5–2.5 ppm |
| ¹³C (nitrile) | Sharp singlet | 115–120 ppm |
Density Functional Theory (DFT) calculations predict:
| Computational Parameter | Value (DFT/B3LYP) |
|---|---|
| HOMO energy | -9.2 eV |
| LUMO energy | -1.5 eV |
| Dipole moment | 3.8 D |
The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile requires careful consideration of precursor selection and optimal reaction stoichiometry to achieve high yields and purity [1]. The primary synthetic approach involves the reaction of a suitable cyclobutane precursor with a trifluoromethyl-containing aromatic component [2]. Research has demonstrated that the selection of appropriate starting materials significantly influences both the reaction efficiency and the final product quality .
The most commonly employed precursors include 3-(trifluoromethyl)benzyl chloride and cyclobutanecarbonitrile, which react in the presence of a suitable base such as potassium carbonate . The optimal molar ratio for these reactions has been established through systematic optimization studies, with typical stoichiometric ratios ranging from 1:1 to 1:1.2 for the aromatic precursor to cyclobutanecarbonitrile . Alternative precursor combinations include 4-(trifluoromethyl)benzyl derivatives and functionalized cyclobutane intermediates, which can provide different reaction pathways and potentially improved yields [1].
The selection of precursors must also consider the electronic properties of the trifluoromethyl group, which exhibits strong electron-withdrawing characteristics that can influence reaction kinetics and selectivity . Studies have shown that the positioning of the trifluoromethyl group on the aromatic ring affects both the reaction rate and the final product distribution [4]. For example, para-substituted trifluoromethylphenyl precursors typically exhibit different reactivity patterns compared to meta-substituted analogs [4].
| Precursor Combination | Stoichiometric Ratio | Typical Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| 4-(Trifluoromethyl)benzyl chloride + Cyclobutanecarbonitrile | 1:1.1 | 75-85 | 6-8 |
| 3-(Trifluoromethyl)benzyl chloride + Cyclobutanecarbonitrile | 1:1.2 | 70-80 | 8-10 |
| Trifluoromethylphenyl bromide + Cyclobutane derivatives | 1:1.5 | 65-75 | 10-12 |
The choice of solvent system plays a crucial role in determining the success of the synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile . Dimethylformamide has emerged as the preferred solvent for many synthetic protocols due to its ability to dissolve both polar and nonpolar reactants while maintaining stability under the required reaction conditions . The reaction is typically carried out in dimethylformamide at elevated temperatures ranging from 80 to 120 degrees Celsius .
Polar aprotic solvents have been found to be particularly effective for these transformations due to their ability to stabilize ionic intermediates while facilitating nucleophilic substitution reactions . Alternative solvent systems include acetonitrile, dimethyl sulfoxide, and various ethers, each offering distinct advantages depending on the specific reaction conditions . The selection of appropriate solvents must consider factors such as boiling point, chemical inertness toward the reactants, and ease of product isolation .
Catalytic conditions for the synthesis typically involve the use of base catalysts such as potassium carbonate, sodium carbonate, or organic bases like triethylamine . The choice of base affects both the reaction rate and the selectivity of the transformation . Optimization studies have shown that the concentration of the base catalyst is critical, with optimal conditions typically requiring 1.2 to 2.0 equivalents relative to the limiting reagent .
Temperature control is essential for achieving optimal results, as higher temperatures can lead to side reactions while lower temperatures may result in incomplete conversion . Most laboratory-scale protocols operate within a temperature range of 80 to 140 degrees Celsius, with the specific temperature depending on the solvent system and catalyst employed . Reaction monitoring through thin-layer chromatography or gas chromatography-mass spectrometry is commonly employed to determine optimal reaction times and conversion rates .
Continuous flow reactor technology has emerged as a promising approach for the industrial-scale production of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile and related trifluoromethyl compounds [7] [8]. These systems offer several advantages over traditional batch processes, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety profiles [7]. The implementation of continuous flow reactors allows for precise control of residence time, temperature, and mixing conditions, which are critical factors in optimizing the synthesis of complex fluorinated organic compounds [7].
Recent developments in flow chemistry have demonstrated the feasibility of producing trifluoromethyl-containing compounds using readily available precursors and cesium fluoride as the primary fluorine source [7]. This approach eliminates the need for specialized perfluoroalkyl reagents and provides a more environmentally friendly synthesis pathway [7]. The continuous flow platform enables the on-demand generation of trifluoromethyl intermediates, which can then be immediately converted to the desired cyclobutanecarbonitrile products [7].
Industrial implementations of continuous flow reactors for trifluoromethyl compound synthesis typically operate at residence times ranging from 30 seconds to 600 seconds, depending on the specific reaction conditions and desired conversion rates [8]. The reaction temperature in these systems is carefully controlled, with typical operating ranges between 50 and 150 degrees Celsius [8]. Advanced heat exchange systems ensure rapid and uniform heating of the reaction mixture, which is essential for maintaining consistent product quality [8].
The scalability of continuous flow processes has been demonstrated through pilot-scale studies, where production rates of several kilograms per hour have been achieved while maintaining high product purity and yield [8]. These systems also offer the advantage of continuous product isolation and purification, which can be integrated directly into the production workflow [8].
| Flow Reactor Parameter | Typical Range | Optimal Conditions | Impact on Yield |
|---|---|---|---|
| Residence Time (seconds) | 30-600 | 180 | 85-95% |
| Temperature (°C) | 50-150 | 90-110 | Maximized at optimal range |
| Flow Rate (mL/min) | 1-20 | 6-8 | Inversely related to residence time |
| Pressure (bar) | 1-10 | 2-3 | Minimal impact on yield |
The purification and isolation of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile from reaction mixtures requires specialized techniques that account for the unique properties of fluorinated organic compounds [1]. Industrial-scale purification typically involves a combination of extraction, distillation, and crystallization methods, each optimized for the specific physical and chemical properties of the target compound [1].
The initial purification step commonly involves liquid-liquid extraction using appropriate solvent systems that can selectively partition the desired product from reaction byproducts and unreacted starting materials [8]. The choice of extraction solvents must consider the polarity and solubility characteristics of trifluoromethyl-containing compounds, which often exhibit unique partition coefficients compared to their non-fluorinated analogs .
Distillation methods for trifluoromethyl compounds require careful consideration of thermal stability and vapor pressure characteristics [1]. Vacuum distillation is frequently employed to reduce the distillation temperature and minimize thermal decomposition [1]. The boiling point of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile and related compounds typically falls within a range that allows for effective separation using standard industrial distillation equipment [1].
Crystallization techniques have proven particularly effective for achieving high-purity products . The crystallization process can be optimized through careful selection of crystallization solvents and controlled cooling rates . Recrystallization protocols typically achieve purities exceeding 95 percent, which meet the requirements for most commercial applications .
Advanced purification methods include chromatographic techniques, which can provide exceptional purity levels but may be less suitable for large-scale industrial applications due to cost considerations . However, preparative-scale chromatography may be employed for specialty applications requiring extremely high-purity materials .
Photochemical approaches to the synthesis of cyclobutanecarbonitrile derivatives represent an emerging area of research with significant potential for accessing complex molecular architectures [9] [10]. Ultraviolet light-mediated reactions have been successfully employed for the synthesis of various cyclobutane derivatives, including those containing trifluoromethyl substituents [11] [12]. These photochemical methods offer unique advantages, including the ability to form strained ring systems under mild conditions and the potential for highly selective transformations [9].
The photochemical synthesis of cyclobutane derivatives typically involves [2+2] cycloaddition reactions, which can be initiated by direct photolysis or through photosensitized processes [13]. Research has demonstrated that certain photocatalysts can facilitate the formation of cyclobutane rings through controlled radical mechanisms [13]. The use of visible light photocatalysis has shown particular promise for generating trifluoromethyl-containing cyclobutane derivatives [11].
Studies on photochemical trifluoromethylation reactions have revealed that sodium trifluoromethanesulfinate can serve as an effective trifluoromethyl source under ultraviolet irradiation conditions [11] [12]. These reactions proceed through radical mechanisms and can achieve moderate to good yields when properly optimized [11]. The reaction conditions typically involve irradiation times ranging from several minutes to several hours, depending on the specific substrates and reaction conditions employed [14].
Pulsed light irradiation techniques have been developed to improve the selectivity and efficiency of photochemical trifluoromethylation reactions [14]. These methods allow for precise control over the reaction progress by varying the frequency and duration of light pulses [14]. Research has shown that pulsed irradiation can lead to improved yields and reduced formation of unwanted byproducts compared to continuous irradiation [14].
| Photochemical Method | Light Source | Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Direct UV photolysis | 254-365 nm | 2-8 hours | 45-70 | Simple setup, no additives |
| Photosensitized reaction | Visible light | 4-12 hours | 60-80 | Mild conditions, selective |
| Pulsed irradiation | LED arrays | 1-6 hours | 55-75 | Improved selectivity |
Microwave-assisted synthesis has emerged as a powerful technique for accelerating the preparation of trifluoromethyl-containing organic compounds, including cyclobutanecarbonitrile derivatives [15] [16]. The application of microwave heating to organic synthesis offers several advantages, including dramatically reduced reaction times, improved yields, and enhanced selectivity [15]. These benefits are particularly pronounced for reactions involving fluorinated compounds, where traditional heating methods may be less effective [17].
The synthesis of trifluoromethyl-containing compounds under microwave conditions typically involves the use of solid acid catalysts or superacid systems [15]. Studies have shown that montmorillonite clay catalysts can effectively promote the formation of trifluoromethyl-containing products under microwave irradiation [15]. The reaction times under microwave conditions are typically reduced from several hours to minutes, representing a significant improvement in synthetic efficiency [15].
Optimization of microwave-assisted protocols for trifluoromethyl compound synthesis requires careful attention to several parameters, including power level, temperature, and reaction time [16] [17]. Most successful protocols operate at power levels between 300 and 800 watts, with reaction temperatures ranging from 100 to 200 degrees Celsius [16]. The reaction time under microwave conditions is typically between 20 and 80 seconds for most transformations [17].
Solvent-free microwave conditions have been particularly effective for certain types of trifluoromethyl compound synthesis [15] [17]. These protocols involve mixing the reactants with a solid catalyst, followed by microwave irradiation in the absence of additional solvents [15]. This approach not only reduces reaction times but also simplifies product workup and purification procedures [17].
The scalability of microwave-assisted synthesis has been demonstrated through the use of continuous-flow microwave reactors, which can process larger quantities of material while maintaining the benefits of microwave heating [18]. These systems have shown promise for industrial applications where rapid synthesis and high throughput are important considerations [18].
| Microwave Parameter | Typical Range | Optimal Conditions | Reaction Time Reduction |
|---|---|---|---|
| Power (Watts) | 300-800 | 600 | 10-50x faster |
| Temperature (°C) | 100-200 | 175 | Consistent heating |
| Pressure (bar) | 1-20 | 5-10 | Enhanced reaction rate |
| Time (minutes) | 1-5 | 2-3 | Compared to conventional heating |